5-Methyl-2'-deoxycytidine
Overview
Description
5-Methyl-2’-deoxycytidine is a pyrimidine nucleoside that can signal de novo DNA methylation when incorporated into single-stranded DNA . It is used in epigenetics research to investigate the dynamics of DNA methylation patterns in the control of gene expression .
Molecular Structure Analysis
The molecular formula of 5-Methyl-2’-deoxycytidine is C10H15N3O4 . Its molecular weight is 241.24 . The exact mass is 241.11 .Chemical Reactions Analysis
5-Methyl-2’-deoxycytidine can act in cis to signal de novo DNA methylation when incorporated into single-stranded DNA . It has been used in epigenetics research to investigate the dynamics of DNA methylation patterns in the control of gene expression . Oxidation products of 5-Methyl-2’-deoxycytidine have been detected in DNA .Physical And Chemical Properties Analysis
5-Methyl-2’-deoxycytidine is a white powder . It has a vapor pressure of 8.85E-12mmHg at 25 °C (lit.) . Its optical rotation is [α]25/D +63°, c = 1 in 1 M NaOH (lit.) . The refractive index is 1.694 (lit.) . It is soluble in 1 N NaOH .Scientific Research Applications
Gene Expression Reactivation
5-Methyl-2'-deoxycytidine is employed in reactivating genes that have been silenced due to DNA methylation. This approach is particularly significant in addressing conditions such as beta-thalassemia, where fetal globin expression is enhanced following administration of hypomethylating drugs like 5-aza-2'-deoxycytidine, a cytosine analog of 5-Methyl-2'-deoxycytidine (Jackson-Grusby et al., 1997). Additionally, the silencing of tumor suppressor genes in cancer cells due to aberrant DNA methylation can potentially be reversed using similar treatments (Jüttermann, Li, & Jaenisch, 1994).
DNA Methylation Quantification
The compound has been used in the development of methodologies for quantifying DNA methylation. A specific radioimmunoassay for 5-Methyl-2'-deoxycytidine was established, which can quantify calf thymus DNA methylation at nanomolar levels of total DNA (Vilpo, Rasi, & Vilpo, 1984). This advancement in measurement techniques is crucial for understanding the role of DNA methylation in various biological processes and diseases.
Pharmacokinetic and Pharmacodynamic Analysis
In the context of cancer therapy, 5-Methyl-2'-deoxycytidine has been analyzed for its pharmacokinetic and pharmacodynamic properties. Studies have been conducted to understand the concentrations and exposure times required to eradicate cancer stem cells and to develop effective dose schedules for cancer treatment (Karahoca & Momparler, 2013).
Role in Cancer Cell Toxicity
Research has also focused on understanding the role of 5-Methyl-2'-deoxycytidine in inducing cytotoxicity in cancer cells. For instance, its cytotoxicity has been attributed to mechanisms like reactivation of growth suppressor genes and the formation of covalent adducts between DNA methyltransferase and 5-aza-2'-deoxycytidine-substituted DNA, leading to steric inhibition of DNA function in human breast cancer cells (Ferguson et al., 1997).
Assessment of Genomic DNA Methylation
Advanced methods for assessing genomic DNA methylation using techniques like liquid chromatography/electrospray ionization mass spectrometry (LC/ESI-MS) have been developed, utilizing 5-Methyl-2'-deoxycytidine as a critical component (Friso, Choi, Dolnikowski, & Selhub, 2002; Song et al., 2005).
Implications in Leukemia Therapy
In the field of leukemia research, 5-Methyl-2'-deoxycytidine's impact on DNA methylation and its therapeutic potential have been explored. Studies have shown that its administration can lead to significant inhibition of DNA methylation in leukemic cells, suggesting its utility in leukemia therapy (Momparler, Bouchard, Onetto, & Rivard, 1984; Yang et al., 2006).
Analysis of DNA Oxidation Processes
5-Methyl-2'-deoxycytidine has been a subject in studies focusing on DNA oxidation processes. Its photochemical production and the identification of oxidation products contribute to understanding the role of methylated cytidine in DNA damage and active demethylation processes (Bucher, Pilles, Pfaffeneder, Carell, & Zinth, 2014).
Safety And Hazards
5-Methyl-2’-deoxycytidine is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . In case of accidental release, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Relevant Papers
- “Detection of Oxidation Products of 5-Methyl-2′-Deoxycytidine in Arabidopsis DNA” discusses the role of 5-Methyl-2’-deoxycytidine in plant development and adaptation to environmental stress .
- “Template Properties of 5-Methyl-2’-deoxycytidine and 5-Hydroxymethyl-2’-deoxycytidine in Reactions with Human Translesion and Reparative DNA Polymerases” discusses the accuracy of copying mC and hmC by human DNA polymerases .
- “5-Methyl-2’-deoxycytidine” provides a general overview of 5-Methyl-2’-deoxycytidine .
properties
IUPAC Name |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-5-3-13(10(16)12-9(5)11)8-2-6(15)7(4-14)17-8/h3,6-8,14-15H,2,4H2,1H3,(H2,11,12,16)/t6-,7+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCHPKXVUGJYGU-XLPZGREQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401003853 | |
Record name | 1-(2-Deoxypentofuranosyl)-4-imino-5-methyl-1,4-dihydropyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401003853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2'-deoxycytidine | |
CAS RN |
838-07-3 | |
Record name | 5-Methyl-2′-deoxycytidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=838-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyldeoxycytidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000838073 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Deoxypentofuranosyl)-4-imino-5-methyl-1,4-dihydropyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401003853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-deoxy-5-methylcytidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.505 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-METHYLDEOXYCYTIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B200GV71QM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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